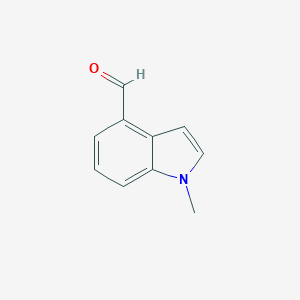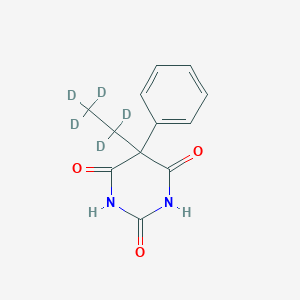
Phenobarbital-d5
Vue d'ensemble
Description
Phenobarbital-d5 is a barbiturate used to treat all types of epileptic seizures except for absence seizures . It is the oldest and most widely used anticonvulsant . It is also an analytical reference material intended for use as an internal standard for the quantification of phenobarbital by GC- or LC-MS .
Synthesis Analysis
The synthesis of Phenobarbital-d5 structures was successfully performed through the coprecipitation method . The quantification of the intercalated Phenobarbital-d5 in the sample was performed by measurements of UV–vis spectroscopy . Three deuterium labelled drugs, including Phenobarbital-d5, have been prepared using a three-step synthesis utilizing diethyl phenylmalonate and bromoethane-d5 .Molecular Structure Analysis
Phenobarbital-d5 has a molecular formula of C12H12N2O3 . It is a pyrimidone and a deuterated compound . The IUPAC name is 5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-2,4,6-trione .Physical And Chemical Properties Analysis
Phenobarbital-d5 appears as an odorless white crystalline powder or colorless crystals . A saturated aqueous solution is acid to litmus (approximately pH 5) .Applications De Recherche Scientifique
Impact on GABAergic System
Phenobarbital (PH), a commonly used drug for early-life seizures, influences the GABAergic system. Raol et al. (2005) investigated its long-term effects on GABA receptors, transporters, and glutamic acid decarboxylase in rat pups treated with PH during postnatal development. They found permanent alterations in the expression of hippocampal GABA receptor subunits, GATs, and GAD long after therapy ended (Raol et al., 2005).
Mechanism of Action
Löscher and Rogawski (2012) reviewed the mechanism of action of barbiturates like phenobarbital, noting its effectiveness in epilepsy treatment. They highlighted its role in potentiating γ-aminobutyric acid (GABA) on GABAA receptors and directly activating these receptors at higher concentrations (Löscher & Rogawski, 2012).
Hepatic Drug Metabolism Induction
Negishi (2017) explored how phenobarbital induces hepatic drug metabolism. The focus was on the phosphorylation of the constitutive androstane receptor (NR1I3), a key element in drug metabolism. This finding offers insights into the molecular basis of drug induction and interaction with nuclear receptors (Negishi, 2017).
Neonatal Exposure Effects
Al-muhtasib et al. (2018) examined the impact of neonatal phenobarbital exposure on GABAergic synaptic maturation in rat hippocampus. They found that phenobarbital use is associated with long-term changes in brain structure and function, including alterations in synaptic development and behavioral deficits (Al-muhtasib et al., 2018).
Vitamin D3 25-Hydroxylase Suppression
Hosseinpour et al. (2007) suggested a novel mechanism for drug-induced osteomalacia linked to phenobarbital. They found that prolonged therapy with phenobarbital could cause vitamin D deficiency by inhibiting the 25-hydroxylation of vitamin D3 in the liver, affecting bone health (Hosseinpour et al., 2007).
Biochemical Analysis Techniques
La Marca et al. (2009) developed a method using LC‐tandem mass spectrometry for determining phenobarbital levels in dried blood spots, highlighting a more efficient approach for phenobarbital analysis, especially in newborns or small infants (La Marca et al., 2009).
Influence on Osteogenesis
Yan et al. (2016) investigated the effects of phenobarbital on embryonic skeletogenesis. They discovered that exposure to phenobarbital during pregnancy could negatively impact the development of long bones in embryos, affecting chondrogenesis and mineralization (Yan et al., 2016).
Activation of Nuclear Receptor CAR
Zelko and Negishi (2000) explored how phenobarbital activates various genes encoding xenochemical-metabolizing enzymes such as cytochrome P450s. They emphasized the role of the nuclear receptor CAR in mediating the induction and the molecular/cellular mechanisms involved (Zelko & Negishi, 2000).
Development of Antiepileptic Drugs
Bialer (2012) discussed the influence of phenobarbital's chemical structure on the development of subsequent antiepileptic drugs (AEDs). The success of phenobarbital led to the design of other AEDs with similar structures, shaping the development of epilepsy treatments (Bialer, 2012).
Mécanisme D'action
- Additionally, Phenobarbital-d5 may inhibit calcium channels, resulting in decreased excitatory transmitter release .
- This interaction increases the duration for which the Cl- ionopore remains open, prolonging the post-synaptic inhibitory effect of GABA in the thalamus .
- ADME properties : High protein binding (40%), renal tubular reabsorption, and prolonged action due to reabsorption .
- Phenobarbital-d5’s effects include:
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Safety and Hazards
Orientations Futures
Phenobarbital-d5 is an analytical reference material intended for use as an internal standard for the quantification of phenobarbital by GC- or LC-MS . It is regulated as a Schedule IV compound in the United States .
Relevant Papers A paper-based analytical device based on potentiometric transduction for sensitive determination of Phenobarbital-d5 has been developed . The proposed Phenobarbital-d5 paper-based sensor has several notable improvements over some of the earlier suggested test methods in terms of sensitivity, accuracy, stability, and selectivity . Another paper conducted a systematic review to summarize how predictors affect Phenobarbital-d5 pharmacokinetics as well as their relationships with pharmacokinetic parameters .
Propriétés
IUPAC Name |
5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBREPKUVSBGFI-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482358 | |
| Record name | Phenobarbital-d5 (ethyl-d5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenobarbital-d5 | |
CAS RN |
73738-05-3 | |
| Record name | Phenobarbital, (ethyl-d5)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073738053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenobarbital-d5 (ethyl-d5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73738-05-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENOBARBITAL, (ETHYL-D5)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846FQL88QE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is phenobarbital-d5 preferred over phenobarbital for quantification in mass spectrometry methods?
A1: Phenobarbital-d5, with its five deuterium atoms, exhibits a mass shift of 5 Da compared to phenobarbital. This difference in mass allows for easy differentiation between the two compounds during mass spectrometry analysis [, ]. Since phenobarbital-d5 possesses similar chemical properties to phenobarbital, it acts as an ideal internal standard, accounting for variations during sample preparation and ionization, ultimately leading to more accurate and reliable quantification.
Q2: How does the use of phenobarbital-d5 improve the accuracy of barbiturate analysis in complex matrices like hair samples?
A2: Hair samples present a significant analytical challenge due to the low concentrations of drugs and the potential for matrix effects, which can interfere with accurate quantification. Adding a known amount of phenobarbital-d5 to the sample prior to extraction and analysis helps correct for these challenges []. By comparing the signal intensity ratio of the analyte (e.g., amobarbital) to the internal standard (phenobarbital-d5), the method accounts for variations in extraction efficiency, ionization suppression/enhancement, and instrument drift, thus improving the accuracy of the results.
Q3: Can you explain the significance of the Limit of Quantification (LOQ) in the context of using phenobarbital-d5 as an internal standard for analyzing barbiturates in a drug-facilitated sexual assault case?
A3: In cases of drug-facilitated sexual assault, detecting low concentrations of drugs like amobarbital in hair samples can be crucial for confirming exposure. The LOQ is the lowest concentration of an analyte, in this case, amobarbital, that can be reliably quantified with acceptable accuracy and precision []. Using phenobarbital-d5 as an internal standard improves the sensitivity and reliability of the method, enabling the quantification of amobarbital even at very low levels, which is essential for providing evidence in such cases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)


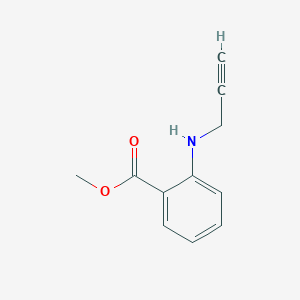
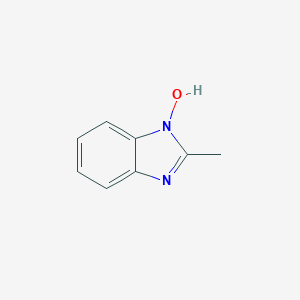

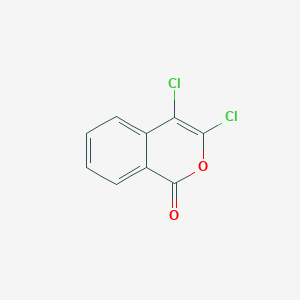
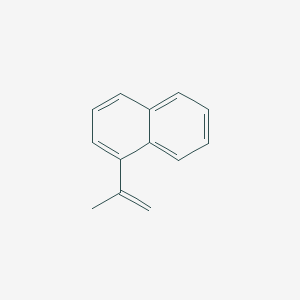

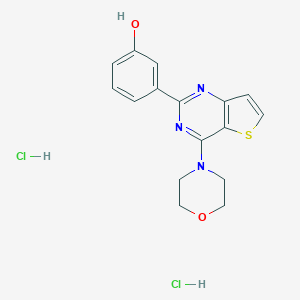

![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)
